4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane

説明

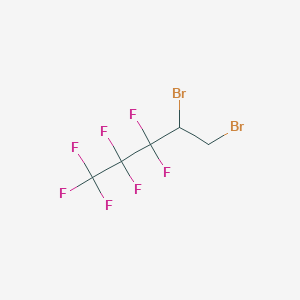

4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane is a useful research compound. Its molecular formula is C5H3Br2F7 and its molecular weight is 355.87 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane (CAS No. 377-46-8) is a halogenated compound with significant chemical properties that warrant investigation into its biological activity. This compound is characterized by its molecular formula and a molar mass of approximately 355.87 g/mol. Its structure includes two bromine atoms and seven fluorine atoms attached to a pentane backbone.

| Property | Value |

|---|---|

| Molecular Formula | C5H3Br2F7 |

| Molar Mass | 355.87 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not available |

Toxicological Profile

Research into the toxicological effects of this compound has revealed potential concerns regarding its environmental persistence and bioaccumulation. The compound is categorized under substances that may pose risks to aquatic life and ecosystems due to its halogenated nature. Studies indicate that halogenated compounds can disrupt endocrine functions in wildlife and humans .

Study on Aquatic Toxicity

A study conducted by the Environmental Protection Agency (EPA) assessed the aquatic toxicity of various halogenated compounds including this compound. The findings suggested that this compound exhibits significant toxicity to fish species at concentrations above 10 mg/L. The study emphasized the need for further research to understand the long-term ecological impacts .

Endocrine Disruption

Another research article highlighted the potential of this compound as an endocrine disruptor. In vitro assays demonstrated that exposure to this compound resulted in altered hormone levels in cultured human cell lines. The implications of these findings suggest that prolonged exposure could affect reproductive health and development in both humans and wildlife .

The biological activity of this compound is primarily attributed to its ability to interfere with hormonal signaling pathways. Its structural similarity to natural hormones allows it to bind to hormone receptors and disrupt normal physiological functions. This mechanism is common among many halogenated organic compounds .

科学的研究の応用

Synthesis and Chemical Reactions

4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane is synthesized through halogenation processes involving perfluorinated compounds. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles in organic synthesis.

- Fluorination Reactions : The fluorinated carbon backbone can be utilized in the development of new fluorinated compounds for pharmaceuticals or agrochemicals.

Applications in Material Science

Due to its high stability and unique properties, this compound finds applications in material science:

- Fluoropolymer Production : It can serve as a precursor for creating fluoropolymers that exhibit excellent thermal stability and chemical resistance.

- Coatings : The compound can be used in formulating coatings that require high resistance to solvents and extreme temperatures.

Environmental Applications

The environmental impact of halogenated compounds is significant due to their potential as persistent organic pollutants. However, this compound has been studied for its role in:

- Environmental Monitoring : Its presence can be monitored as a marker for pollution from industrial sources.

- Degradation Studies : Research is ongoing into the degradation pathways of this compound under various environmental conditions.

Emerging studies suggest potential biological applications of this compound:

- Antimicrobial Properties : Some studies indicate that halogenated compounds may exhibit antimicrobial activity against certain bacterial strains.

- Pharmaceutical Development : The compound's structure may inspire the design of new drugs targeting specific biological pathways.

Case Study 1: Synthesis and Reactivity

A recent study explored the synthesis of this compound through a multi-step halogenation process. The resulting compound was tested for nucleophilic substitution reactions with various amines and thiols. Results indicated that the reactivity was significantly influenced by the steric hindrance of the substituents on the nucleophile .

Case Study 2: Environmental Monitoring

Another investigation focused on using this compound as a tracer in environmental studies. The compound was detected in water samples near industrial discharge sites. This study highlighted the compound's utility as an indicator of pollution levels and its persistence in aquatic environments .

特性

IUPAC Name |

4,5-dibromo-1,1,1,2,2,3,3-heptafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2F7/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZKXQHJFPEDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895162 | |

| Record name | 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-46-8 | |

| Record name | 4,5-Dibromo-1,1,1,2,2,3,3-heptafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。